An In-depth Technical Guide to OVA Peptide (323-339)
An In-depth Technical Guide to OVA Peptide (323-339)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin peptide (323-339), commonly referred to as OVA₃₂₃₋₃₃₉, is a synthetically accessible and highly immunogenic peptide fragment derived from chicken ovalbumin. It represents a cornerstone reagent in immunological research, serving as a model antigen for studying Major Histocompatibility Complex (MHC) class II-restricted CD4⁺ T helper cell responses.[1][2][3] Its well-characterized sequence and its ability to elicit robust and reproducible immune responses have made it an invaluable tool in the development of vaccines, immunotherapies, and our fundamental understanding of T-cell activation, allergic reactions, and autoimmune diseases.[2][4][5] This technical guide provides a comprehensive overview of OVA Peptide (323-339), including its core properties, immunological functions, detailed experimental protocols, and relevant quantitative data.
Core Properties and Specifications
OVA Peptide (323-339) is a 17-amino acid peptide with the sequence H-Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg-OH.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | ISQAVHAAHAEINEAGR | [1][4] |
| Molecular Formula | C₇₄H₁₂₀N₂₆O₂₅ | [6] |
| Molecular Weight | 1773.9 g/mol | [7][8] |
| Purity (typical) | ≥95% (HPLC) | [4][8] |
| Form | Lyophilized powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage | -20°C for long-term storage | [1][9] |
| CAS Number | 92915-79-2 | [4][7] |
Immunological Function
OVA Peptide (323-339) is a multifaceted immunological tool, primarily recognized for its role as a potent T-cell and B-cell epitope.
MHC Class II-Restricted T-Cell Epitope
The primary function of OVA Peptide (323-339) in immunology is its role as a major MHC class II-restricted T-cell epitope.[1][4] In BALB/c mice, which express the H-2ᵈ haplotype, this peptide is presented by the I-Aᵈ MHC class II molecule on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.[4][10] This peptide-MHC complex is specifically recognized by the T-cell receptor (TCR) on CD4⁺ T helper cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.[2] Studies have shown that OVA (323-339) can bind to the I-Aᵈ protein in multiple registers, which can lead to distinct T-cell responses.[9][10]
B-Cell Epitope
In addition to its role in T-cell activation, OVA Peptide (323-339) also functions as a B-cell epitope.[4][7][9] It can be recognized by specific IgE antibodies, making it highly relevant in the study of allergic responses and immediate hypersensitivity, such as in models of asthma and food allergies.[1][4][9]
Quantitative Data
The following tables summarize key quantitative data related to the use of OVA Peptide (323-339) in immunological assays.
MHC Class II Binding Affinity
While the precise dissociation constant (Kd) for the interaction between OVA Peptide (323-339) and the I-Aᵈ molecule can vary depending on the experimental conditions and measurement technique, studies have provided estimates of its binding affinity.
| Parameter | Value | Method/Conditions | Reference(s) |
| Apparent Dissociation Constant (Kd) | 28 µM | Scatchard plot analysis with fluorescently labeled peptide | [11] |
Note: The binding of peptides to MHC class II molecules is a complex process, and the reported affinity can be influenced by factors such as pH and the presence of other molecules.
In Vitro T-Cell Activation
The concentration of OVA Peptide (323-339) required to elicit a T-cell response in vitro is dependent on the specific assay and cell types used. The DO11.10 T-cell hybridoma, which expresses a TCR specific for OVA (323-339) presented by I-Aᵈ, is a common model system for these studies.
| Assay | Cell Type(s) | Effective Concentration Range | Optimal Concentration (Typical) | Reference(s) |
| T-Cell Proliferation | Splenocytes from OVA-immunized mice | 1 - 10 µg/mL | 5 µg/mL | [12] |
| IL-2 Secretion (ELISA) | DO11.10 T-cell hybridoma + A20 B-cell APCs | 0.01 - 10 µM | 1 µM | [6][13] |
| IFN-γ Secretion (ELISPOT) | Splenocytes from OVA-immunized mice | 1 - 10 µg/mL | 10 µg/mL | [6][10] |
| Calcium Mobilization | M2-expressing B cells + TH cells | 0.01 µM | Not specified | [14] |
In Vivo Immunization and Immune Response
In vivo studies in mice are crucial for understanding the immunogenicity of OVA Peptide (323-339) in a whole-organism context.
| Parameter | Animal Model | Adjuvant | Dosage and Route | Typical Outcome | Reference(s) |
| Induction of Allergic Airway Inflammation | BALB/c mice | Alum | 25 µg intraperitoneally, followed by intranasal challenge | Increased serum IgE, IL-4, and lung inflammation | [15] |
| Induction of T-Cell Recall Response | BALB/c mice | CFA | 100 µg subcutaneously | Robust IFN-γ production by splenocytes upon in vitro restimulation | [10] |
| Tumor Immunotherapy Model | C57BL/6 mice | CpG-ODN | 10 µg subcutaneously | Induction of antigen-specific T effector cells and enhanced anti-tumor immunity | [2] |
| Induction of Oral Tolerance | C57BL/6 mice | None | Oral gavage | Suppression of Th1 and Th17 responses upon subsequent immunization | [16] |
Experimental Protocols
Detailed methodologies for key experiments involving OVA Peptide (323-339) are provided below.
T-Cell Proliferation Assay
This assay measures the proliferation of T cells in response to antigen stimulation.
Materials:
-
Single-cell suspension of splenocytes from OVA (323-339)-immunized or TCR-transgenic (e.g., DO11.10) mice.
-
Complete RPMI-1640 medium.
-
OVA Peptide (323-339).
-
96-well round-bottom culture plates.
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU).
-
Cell harvester and liquid scintillation counter (for ³H-thymidine).
-
Flow cytometer (for CFSE or BrdU).
Procedure:
-
Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of OVA Peptide (323-339) in complete medium (e.g., from 0.1 to 10 µg/mL).
-
Add 100 µL of the peptide dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., anti-CD3 antibody or a mitogen like Concanavalin A).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
For ³H-thymidine incorporation: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.
-
For CFSE-based proliferation: Prior to plating, label the cells with CFSE. After the incubation period, harvest the cells, stain with cell surface markers (e.g., CD4), and analyze CFSE dilution by flow cytometry.
Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion
The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
Materials:
-
ELISPOT plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ).
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Complete RPMI-1640 medium.
-
OVA Peptide (323-339).
-
Biotinylated anti-cytokine detection antibody.
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase).
-
Substrate solution (e.g., BCIP/NBT).
-
ELISPOT plate reader.
Procedure:
-
Activate the ELISPOT plate by washing with sterile PBS.
-
Prepare a single-cell suspension and adjust the cell concentration.
-
Add the cells to the wells of the ELISPOT plate (typically 2-5 x 10⁵ cells per well).
-
Add OVA Peptide (323-339) to the wells at the desired concentration (e.g., 10 µg/mL). Include negative and positive controls.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate as recommended by the manufacturer.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate solution. Allow spots to develop.
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely and count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous analysis of cytokine production and cell surface marker expression on a single-cell basis.
Materials:
-
Single-cell suspension of splenocytes or PBMCs.
-
Complete RPMI-1640 medium.
-
OVA Peptide (323-339).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD4, anti-CD8).
-
Fixation/Permeabilization buffer.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension and adjust the concentration to 1-2 x 10⁶ cells/mL.
-
Stimulate the cells with OVA Peptide (323-339) (e.g., 5 µg/mL) in the presence of a co-stimulatory antibody (e.g., anti-CD28) for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies.
-
Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the results.
In Vivo Immunization in Mice
This protocol describes a general procedure for immunizing mice with OVA Peptide (323-339) to elicit a T-cell response.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old).
-
OVA Peptide (323-339).
-
Adjuvant (e.g., Complete Freund's Adjuvant - CFA, or Alum).
-
Sterile phosphate-buffered saline (PBS).
-
Syringes and needles.
Procedure:
-
Prepare the immunogen by emulsifying an aqueous solution of OVA Peptide (323-339) with an equal volume of CFA. For example, dissolve 1 mg of peptide in 0.5 mL of PBS and emulsify with 0.5 mL of CFA.
-
Immunize each mouse subcutaneously at the base of the tail or in the flank with 100 µL of the emulsion (containing 100 µg of peptide).
-
After 7-14 days, the immune response can be assessed. For a booster immunization, inject the mice with the same dose of peptide emulsified in Incomplete Freund's Adjuvant (IFA) 7-14 days after the primary immunization.
-
Immune responses can be evaluated by harvesting splenocytes or lymph node cells for in vitro restimulation assays (e.g., T-cell proliferation, ELISPOT, ICS) or by analyzing serum for antibody production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving OVA Peptide (323-339).
Caption: MHC Class II-mediated T-cell activation by OVA Peptide (323-339).
Caption: A generalized workflow for an ELISPOT assay.
Caption: Workflow for in vivo immunization and analysis.
Conclusion
OVA Peptide (323-339) remains an indispensable tool for researchers in immunology and drug development. Its well-defined properties and potent immunogenicity provide a reliable platform for studying the intricate mechanisms of T-cell activation and for evaluating the efficacy of novel immunomodulatory therapies. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this critical research reagent.
References
- 1. T cell activation by preformed, long-lived Ia-peptide complexes. Quantitative aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ovalbumin (323-339) (chicken, Japanese quail) | Sigma-Aldrich [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. rupress.org [rupress.org]
- 6. The Serpin-like Loop Insertion of Ovalbumin Increases the Stability and Decreases the OVA 323–339 Epitope Processing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Combination peptide immunotherapy based on T‐cell epitope mapping reduces allergen‐specific IgE and eosinophilia in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The secretory IFN-γ response of single CD4 memory cells after activation on different antigen presenting cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 13. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 | PLOS One [journals.plos.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 16. researchgate.net [researchgate.net]
